![molecular formula C24H28ClN3O4S B2569708 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1215523-78-6](/img/structure/B2569708.png)
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
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Description
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H28ClN3O4S and its molecular weight is 490.02. The purity is usually 95%.
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Biological Activity
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C20H23ClN4O4S
- Molecular Weight : 483.0 g/mol
- CAS Number : 1216794-06-7
The structure integrates a benzo[d]thiazole moiety with a morpholinoethyl side chain and a 2,3-dihydrobenzo[b][1,4]dioxine core, which are critical for its biological activity.
1. Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. It has been shown to inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cell lines, leading to decreased proliferation.
- Apoptosis Induction : It promotes apoptosis in cancer cells via the activation of intrinsic pathways, as evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
In vitro studies have demonstrated that the compound has effective cytotoxicity against several cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM.
2. Antimicrobial Activity
The compound also displays antimicrobial properties. It has been tested against various bacterial strains and fungi:
- Bacterial Inhibition : Exhibits significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Demonstrates antifungal effects against common pathogens like Candida albicans.
3. Neuroprotective Effects
Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases:
- Oxidative Stress Reduction : The compound scavenges reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.
- Neurotransmitter Modulation : It influences neurotransmitter systems, showing promise in enhancing serotonergic signaling, which may have implications for treating depression.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : The compound has been identified as a potent inhibitor of specific kinases involved in cancer progression and inflammation.
- Receptor Binding : It shows high affinity for serotonin receptors (5-HT1A and 5-HT2A), which may explain its antidepressant-like effects observed in animal models.
Case Studies
Several studies have evaluated the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated IC50 values <30 µM against breast cancer cell lines. |
Study B | Antimicrobial Properties | Effective against E. coli and S. aureus with MIC values <100 µg/mL. |
Study C | Neuroprotection | Reduced ROS levels in neuronal cultures subjected to oxidative stress. |
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S.ClH/c1-16-13-17(2)22-19(14-16)25-24(32-22)27(6-5-26-7-9-29-10-8-26)23(28)18-3-4-20-21(15-18)31-12-11-30-20;/h3-4,13-15H,5-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZDFVXUOWUYMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC5=C(C=C4)OCCO5)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.